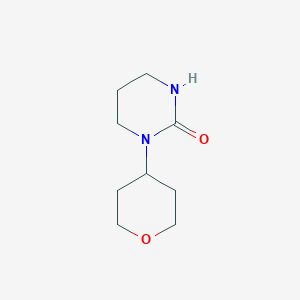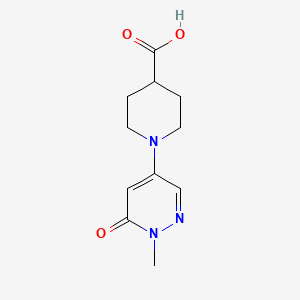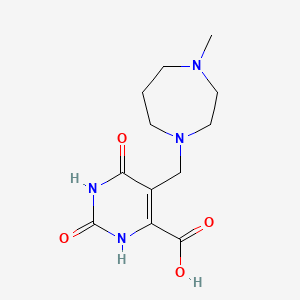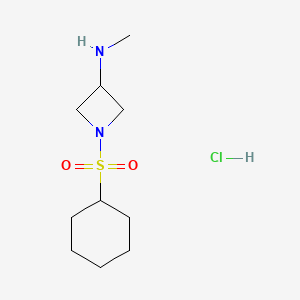
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one (THPP) is a heterocyclic compound that has been extensively studied due to its biological and medicinal properties. It is a versatile compound that can be used for a variety of applications, including synthesis, drug development, and research.
Wissenschaftliche Forschungsanwendungen
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. It has been studied for its potential therapeutic applications in the treatment of cancer, as well as for its ability to inhibit certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been used in the synthesis of other compounds, such as 5-hydroxy-2-methyl-1,3-dioxane, and has been studied for its potential as an antifungal agent.
Wirkmechanismus
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It is believed that 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one binds to the active sites of enzymes, blocking their activity, and that it also induces apoptosis by activating caspases and other apoptotic pathways. Additionally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been shown to inhibit the growth of certain cancer cells by modulating the expression of genes involved in cell cycle regulation.
Biochemical and Physiological Effects
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been shown to reduce inflammation, reduce oxidative stress, and reduce the growth of certain cancer cells. Additionally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has been shown to reduce the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has several advantages for lab experiments, including its low cost, ease of synthesis, and its ability to inhibit certain enzymes and induce apoptosis in cancer cells. Additionally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one is relatively stable and has a low toxicity profile. However, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one also has some limitations, including its low solubility in water and its slow rate of degradation.
Zukünftige Richtungen
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one has a variety of potential future directions, including the development of new synthetic methods, the exploration of its potential therapeutic applications, and the study of its mechanism of action. Additionally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one could be further studied for its potential use in drug development, as an antifungal agent, and for its ability to inhibit certain enzymes. Finally, 1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one could be further studied for its potential to induce apoptosis in cancer cells and for its ability to modulate gene expression.
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9-10-4-1-5-11(9)8-2-6-13-7-3-8/h8H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSVTKURDTNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)tetrahydropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)






![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid](/img/structure/B1473100.png)
![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)